4-Benzyloxy-3-fluorophenylboronsäure

Übersicht

Beschreibung

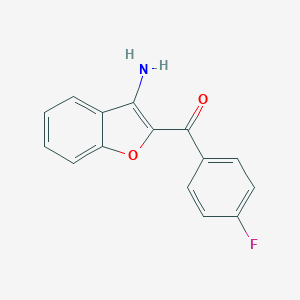

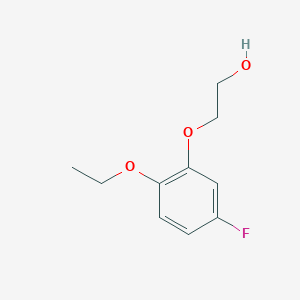

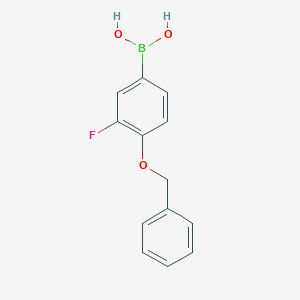

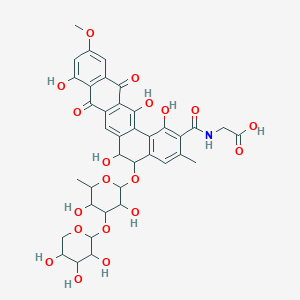

4-Benzyloxy-3-fluorophenylboronic acid is an organic compound with the molecular formula C13H12BFO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a benzyloxy group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktion

Die Verbindung wird in der Suzuki-Miyaura-Kreuzkupplungsreaktion verwendet . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsprozess, der die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Reaktion von Organoborverbindungen mit organischen Halogeniden oder Triflaten ermöglicht .

Synthese fluorierter Bausteine

4-Benzyloxy-3-fluorophenylboronsäure wird bei der Synthese fluorierter Bausteine verwendet . Fluorierte Verbindungen haben einzigartige Eigenschaften und werden in einer Vielzahl von Anwendungen eingesetzt, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften .

Synthese von flüssigkristallinen Verbindungen

Diese Verbindung wurde zur Herstellung neuartiger flüssigkristalliner Fluorbiphenylcyclohexene und Difluor-Terphenyle verwendet . Diese Materialien haben potentielle Anwendungen in Displaytechnologien .

Synthese von Leukotrien-B4-Rezeptor-Agonisten

This compound wurde bei der Synthese von o-Phenylphenolen verwendet, die potente Leukotrien-B4-Rezeptor-Agonisten sind <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Wirkmechanismus

Target of Action

The primary target of 4-Benzyloxy-3-fluorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 4-Benzyloxy-3-fluorophenylboronic acid) is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of carbon–carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The result of the compound’s action is the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the development of novel biologically active compounds .

Action Environment

The action of 4-Benzyloxy-3-fluorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reagents . The compound is generally stable and environmentally benign, making it suitable for use under a variety of conditions . It should be stored in an inert atmosphere at 2-8°c for optimal stability .

Biochemische Analyse

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 4-Benzyloxy-3-fluorophenylboronic acid remain to be determined.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-fluorophenylboronic acid typically involves the reaction of 4-benzyloxy-3-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid group. The reaction conditions include:

Temperature: Typically, the reaction is performed at low temperatures, around -78°C, to control the reactivity of the Grignard reagent.

Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: In an industrial setting, the production of 4-Benzyloxy-3-fluorophenylboronic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzyloxy-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

- **Catal

Eigenschaften

IUPAC Name |

(3-fluoro-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPDLDQJMUGVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372243 | |

| Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133057-83-7 | |

| Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-3-fluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)